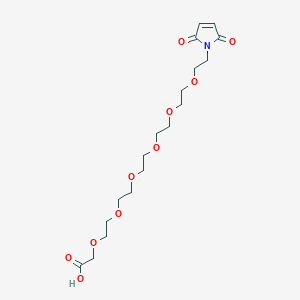

Mal-PEG6-CH2COOH

Description

Structure

2D Structure

Properties

Molecular Formula |

C18H29NO10 |

|---|---|

Molecular Weight |

419.4 g/mol |

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |

InChI |

InChI=1S/C18H29NO10/c20-16-1-2-17(21)19(16)3-4-24-5-6-25-7-8-26-9-10-27-11-12-28-13-14-29-15-18(22)23/h1-2H,3-15H2,(H,22,23) |

InChI Key |

RBBKFNMVMXHLNR-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=O)N(C1=O)CCOCCOCCOCCOCCOCCOCC(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Mal Peg6 Ch2cooh

Rational Design and Selection of Starting Materials for High-Purity Mal-PEG6-CH2COOH Synthesis.

The successful synthesis of high-purity this compound is fundamentally reliant on the strategic selection of well-defined starting materials. The rational design process involves choosing precursors that minimize side reactions and facilitate straightforward purification, ultimately leading to a final product with a narrow molecular weight distribution and high functional integrity.

Key considerations for starting materials include:

Purity of PEG Precursors: The polyethylene (B3416737) glycol (PEG) starting material should be of high purity with a low polydispersity index (PDI). Monodisperse or narrowly distributed PEG chains are crucial for ensuring the homogeneity of the final product, which is critical for applications in pharmaceuticals and diagnostics.

Orthogonal Protecting Groups: The synthesis often employs starting materials with orthogonal protecting groups. This strategy allows for the selective deprotection and modification of one terminus of the PEG chain without affecting the other. For instance, a PEG derivative with one terminus protected by a group stable to the conditions required for maleimide (B117702) formation and the other available for conversion to a carboxylic acid is ideal.

Reactive Functionalities: The choice of reactive functionalities on the PEG precursor is paramount. For the maleimide end, an amino- or hydroxyl-terminated PEG is typically used. For the carboxylic acid terminus, a precursor with a protected carboxyl group or a terminal alcohol that can be selectively oxidized is required.

Table 1: Exemplary Starting Materials and Their Rationale for Use

| Starting Material | Rationale for Selection | Potential for High Purity |

| H2N-PEG6-OH | Provides a primary amine for reaction with maleic anhydride or its derivatives and a primary alcohol for subsequent oxidation to a carboxylic acid. | High, provided the starting PEG is of low polydispersity. |

| Boc-NH-PEG6-CH2COOtBu | Employs orthogonal protecting groups (Boc and t-butyl ester) allowing for selective deprotection and functionalization of each terminus. | Very high, as orthogonal protection minimizes side products. |

| HO-PEG6-CH2COOtBu | A hydroxyl-terminated PEG with a protected carboxylic acid allows for the introduction of the maleimide moiety first, followed by deprotection of the acid. | High, assuming efficient conversion of the hydroxyl group. |

Optimized Reaction Pathways for Maleimide Moiety Incorporation.

The incorporation of the maleimide group is a critical step that requires careful optimization to prevent side reactions, such as the hydrolysis of the maleimide ring or Michael addition with nucleophiles present in the reaction mixture.

Direct N-alkylation involves the reaction of a PEG derivative containing a good leaving group with the nitrogen of a pre-formed maleimide. This approach can be effective but requires careful control of reaction conditions to avoid polymerization or side reactions.

A common strategy involves the use of a PEG derivative activated with a sulfonyl ester, such as a tosylate (Ts) or mesylate (Ms) group, which then reacts with maleimide in the presence of a non-nucleophilic base.

Reaction Scheme 1: Direct N-Alkylation

Optimization of this pathway often involves screening different bases and solvents to maximize the yield and purity of the desired product.

A more widely used and often higher-yielding approach involves the formation of a maleamic acid intermediate followed by a cyclodehydration reaction to form the maleimide ring. google.com This two-step process generally provides better control and leads to higher purity products. google.com

First, an amino-terminated PEG is reacted with maleic anhydride to form the corresponding maleamic acid. This reaction is typically fast and proceeds with high yield at room temperature. google.com The subsequent cyclization is the critical step and can be achieved through various methods.

Reaction Scheme 2: Formation and Cyclization of Maleamic Acid H2N-PEG-R + Maleic Anhydride --> HOOC-CH=CH-CO-NH-PEG-R (Maleamic Acid) Maleamic Acid --(Dehydrating Agent)--> Maleimide-PEG-R

Purification and Isolation Protocols for Ensuring the Homogeneity and Purity of this compound.

The purification of this compound is a critical step to remove unreacted starting materials, byproducts, and oligomeric impurities. The homogeneity of the final product is paramount, as contaminants can lead to unwanted side reactions and poorly defined conjugates. A multi-step purification strategy combining chromatographic and precipitation or crystallization methods is often employed to achieve the high purity required for research and therapeutic applications.

Chromatography is a cornerstone of purification in organic synthesis, separating compounds based on their differential partitioning between a stationary phase and a mobile phase.

Flash Chromatography: This technique is a rapid and efficient method for the preparative purification of organic compounds and is commonly used as a primary purification step for PEGylated linkers. orgsyn.org The choice of solvent system (eluent) is crucial for achieving good separation. orgsyn.org Due to the high polarity of the PEG chain, standard solvent systems like ethyl acetate/hexane are often ineffective, leading to poor separation and streaking on the column. commonorganicchemistry.com More polar solvent systems are required to ensure proper elution and separation from less polar impurities.

| Solvent System | Typical Gradient | Comments |

|---|---|---|

| Dichloromethane (DCM) / Methanol (MeOH) | 0-15% MeOH in DCM | A very common system for polar compounds. Safer alternatives to DCM are increasingly preferred. nih.gov |

| Chloroform / Methanol (MeOH) | 1-10% MeOH in Chloroform | Provides good separation for many polar molecules. |

| Ethyl Acetate (EtOAc) / Methanol (MeOH) | 0-20% MeOH in EtOAc | Useful for moderately polar to very polar compounds. |

| Heptane / Ethyl Acetate (EtOAc) | 50-100% EtOAc in Heptane | A greener alternative to hexane-based systems for less polar PEG derivatives. nih.gov |

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For achieving the highest levels of purity (>99%), preparative HPLC is the method of choice. nih.gov It offers superior resolution compared to flash chromatography and is particularly effective at separating the target compound from structurally similar impurities. Reversed-phase HPLC (RP-HPLC), where the stationary phase is non-polar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, is typically used for the purification of PEG derivatives. nih.gov

| Parameter | Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18 | Separates molecules based on hydrophobicity. |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) | Aqueous phase; TFA acts as an ion-pairing agent to improve peak shape. |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) | Organic phase to elute the compound from the column. |

| Gradient | Linear gradient, e.g., 5% to 95% B over 30 minutes | Gradually increases solvent strength to elute compounds with varying polarities. |

| Detection | UV (214/254 nm) and/or ELSD/CAD | Monitors the column effluent. PEGs lack strong UV chromophores, so detectors like Evaporative Light Scattering (ELSD) or Charged Aerosol Detection (CAD) are highly effective. thermofisher.com |

| Flow Rate | Dependent on column diameter (e.g., 20-50 mL/min) | Controls the speed of the separation. |

Crystallization: This technique can yield materials of exceptional purity. The process involves dissolving the crude compound in a suitable solvent at an elevated temperature and allowing it to cool slowly, leading to the formation of a crystalline solid. While highly effective, inducing crystallization in flexible PEG-containing molecules can be challenging. nih.gov The presence of the PEG chain can sometimes inhibit or modify the crystallization behavior of molecules. scirp.orgrsc.org However, when successful, it is a powerful method for achieving high homogeneity.

Precipitation: Precipitation is a simpler, faster, and more scalable alternative to crystallization for isolating PEGylated compounds. openaccesspub.orgbiopharminternational.com This method exploits the solubility difference of the target compound in various solvents. Typically, after the synthesis is complete in a solvent such as dichloromethane or dimethylformamide, the reaction mixture is added dropwise to a large volume of a cold non-solvent, such as diethyl ether or isopropanol. openaccesspub.org This causes the desired PEGylated product to precipitate out of the solution, while many smaller, less polar impurities remain dissolved. The resulting solid can then be easily collected by filtration. This method is particularly effective for removing unreacted, non-PEGylated starting materials. openaccesspub.org

Considerations for Scalable Synthesis of this compound for Research Applications.

Transitioning the synthesis of this compound from a small laboratory scale to larger quantities (gram to kilogram scale) for widespread research use introduces several important considerations. njbio.com

Reaction Stoichiometry and Purity of Starting Materials: At a larger scale, minor impurities in starting materials can become significant, leading to difficult-to-remove byproducts. Using high-purity reagents is crucial.

Thermal Management: Many synthetic steps may be exothermic. Large-scale reactions require efficient heat dissipation using jacketed reactors to maintain precise temperature control and prevent runaway reactions.

Purification Strategy: While flash chromatography is feasible at the gram scale, it becomes impractical and costly for multi-kilogram production. Scalable purification strategies favor precipitation and crystallization due to their operational simplicity and cost-effectiveness. biopharminternational.com

Solvent Handling and Cost: The volume of solvents used increases significantly with scale. The cost, safety (flammability, toxicity), and environmental impact of these solvents become major factors.

Process Safety and Engineering: A thorough safety assessment is required to manage the risks associated with handling large quantities of chemicals. This includes considerations for proper ventilation, personal protective equipment, and containment strategies.

Quality Control: Robust analytical methods (e.g., NMR, HPLC, mass spectrometry) must be in place at each step to monitor reaction progress and confirm the purity and identity of intermediates and the final product, ensuring batch-to-batch consistency.

Green Chemistry Principles Applied to the Synthesis of this compound.

Applying the principles of green chemistry to the synthesis of this compound aims to reduce the environmental impact and improve the safety and efficiency of the manufacturing process.

Prevention: Designing synthetic routes to minimize waste generation from the outset.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. This involves choosing reactions with high conversion and minimal byproduct formation.

Less Hazardous Chemical Syntheses: Utilizing and generating substances that possess little or no toxicity to human health and the environment. For example, replacing hazardous solvents like dichloromethane with safer alternatives like 2-methyltetrahydrofuran or ethyl acetate. nih.gov

Designing Safer Chemicals: The final product itself is designed for a specific biological function, but its synthesis should avoid the use of toxic reagents where possible.

Safer Solvents and Auxiliaries: The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary or innocuous wherever possible. An interesting approach is the use of PEG itself as a non-toxic, recyclable reaction solvent.

Design for Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption.

Use of Renewable Feedstocks: While challenging for this specific molecule, a long-term goal is to source starting materials from renewable biomass rather than petrochemical feedstocks.

Reduce Derivatives: Minimizing or avoiding the use of blocking groups, and protection/deprotection steps reduces the number of synthetic steps, reagent use, and waste generation. rsc.org

Catalysis: Using catalytic reagents in small amounts is superior to stoichiometric reagents, which are used in excess and generate more waste.

| Principle | Application in Synthesis |

|---|---|

| Safer Solvents | Replace chlorinated solvents (e.g., DCM) with greener alternatives like ethyl acetate, heptane, or 2-MeTHF. nih.gov Consider water or PEG as a reaction medium. |

| Reduce Derivatives | Employ synthetic strategies that directly functionalize the PEG diol asymmetrically, avoiding multiple protection-deprotection steps. nih.govmdpi.com |

| Energy Efficiency | Optimize reactions to proceed efficiently at or near room temperature, minimizing heating or cooling requirements. |

| Waste Prevention | Choose high-yield reactions and purification methods like precipitation that minimize solvent use compared to large-scale chromatography. |

Reactivity and Mechanistic Studies of Functional Groups Within Mal Peg6 Ch2cooh

Kinetics and Thermodynamics of Maleimide-Thiol Conjugation Reactions

The maleimide (B117702) group is a highly efficient Michael acceptor, known for its rapid and specific reaction with sulfhydryl (thiol) groups to form a stable thioether bond. This "click" reaction is widely employed in bioconjugation due to its high yields, mild reaction conditions, and selectivity. nih.govuu.nl

The rate of the thiol-maleimide conjugation is significantly influenced by the pH of the reaction medium. The reaction proceeds via the nucleophilic attack of a thiolate anion (RS-) on one of the double-bonded carbons of the maleimide ring. Consequently, the reaction rate is dependent on the concentration of the more nucleophilic thiolate anion.

The reaction is most efficient and specific to thiols in a pH range of 6.5 to 7.5. nih.gov Within this range, a sufficient concentration of thiolate is present to drive the reaction forward, while minimizing competing side reactions. As the pH increases towards 8.0, the reaction rate can be accelerated; however, this also increases the rate of two undesirable side reactions:

Reaction with amines: The ε-amino group of lysine (B10760008) residues can compete with thiols for reaction with the maleimide, although this reaction is significantly slower (by a factor of ~1000 at pH 7) than the thiol reaction. nih.gov

Maleimide hydrolysis: At alkaline pH values (pH ≥ 8), the maleimide ring becomes susceptible to hydrolysis, which opens the ring to form a non-reactive maleamic acid derivative, thereby quenching its ability to conjugate with thiols. uu.nl

Conversely, at acidic pH, the thiol group (RSH) is predominantly protonated, reducing the concentration of the reactive thiolate anion and thus slowing the reaction rate. nih.gov However, performing the conjugation under acidic conditions can be advantageous for preventing certain side reactions, such as thiazine rearrangement, which can occur with N-terminal cysteine peptides at neutral or basic pH. nih.govbachem.com

The choice of solvent also impacts the reaction mechanism and kinetics. Computational studies have shown that the reaction pathway can shift between a base-initiated, nucleophile-initiated, or ion pair-initiated mechanism depending on the solvent (e.g., chloroform, N,N-dimethylformamide) and the initiator used. researchgate.net

Table 1: Effect of pH on Thiol-Maleimide Reaction and Maleimide Stability

| pH Value | Effect on Thiol-Maleimide Reaction Rate | Competing Side Reactions | Maleimide Stability |

| < 6.5 | Slow | Thiazine formation is inhibited nih.govbachem.com | High |

| 6.5 - 7.5 | Optimal for specific thiol conjugation nih.gov | Minimal | High |

| > 7.5 | Accelerated | Increased rate of maleimide hydrolysis; potential reaction with amines uu.nlresearchgate.net | Decreased (hydrolysis half-life can be minutes at pH 8.6 thermofisher.com) |

Steric hindrance can play a significant role in the efficiency of the maleimide-thiol conjugation, particularly when one or both of the reactants are large biomolecules. The accessibility of the thiol group on a protein or peptide and the maleimide group on the PEG linker can influence the reaction kinetics.

Research on the functionalization of nanoparticles with maleimide-PEG-PLGA has demonstrated this effect. For the conjugation of a small cyclic peptide (cRGDfK), an optimal reaction efficiency of over 80% was achieved with a 2:1 molar ratio of maleimide to peptide. uu.nlkinampark.com In contrast, for a larger protein, a nanobody (11A4), a higher 5:1 molar ratio was required to achieve a lower optimal efficiency of approximately 58%. uu.nlkinampark.com This suggests that the larger size and more complex structure of the nanobody create steric hindrance, making the thiol group less accessible and requiring a higher concentration of the maleimide linker to achieve efficient conjugation.

The flexibility of the PEG6 spacer in Mal-PEG6-CH2COOH can help mitigate some steric hindrance by providing a "reach" that allows the maleimide to access sterically hindered thiol groups on a protein surface.

The conjugation of a thiol to a maleimide is a classic example of a Michael-type addition reaction. nih.gov The reaction is highly favorable due to the electron-withdrawing properties of the two adjacent carbonyl groups, which make the double bond of the maleimide ring highly electrophilic. researchgate.net The formation of the stable thioether linkage is also driven by the release of ring strain. researchgate.net

The reaction can proceed through two primary catalytic mechanisms:

Base-Catalyzed Mechanism: An exogenous base deprotonates the thiol (RSH) to form the highly nucleophilic thiolate anion (RS-). This anion then attacks one of the carbons of the maleimide double bond, forming a resonance-stabilized enolate intermediate. Subsequent protonation of this intermediate yields the final succinimidyl thioether adduct. researchgate.net This is the predominant pathway in buffered aqueous solutions at or near neutral pH.

Nucleophile-Initiated Mechanism: In some conditions, particularly with certain initiators like tertiary amines or phosphines, the nucleophilic initiator can directly attack the maleimide double bond. researchgate.netresearchgate.net This forms a zwitterionic intermediate, which then facilitates the deprotonation of the thiol. The resulting thiolate attacks the maleimide, displacing the initiator and forming the final product.

While the resulting thioether bond is generally stable, it can undergo a retro-Michael reaction, particularly in the presence of other thiols like glutathione, leading to thiol exchange. udel.edunih.gov The stability of the adduct is influenced by the N-substituent on the maleimide; N-aryl maleimides, for instance, can lead to more stable adducts. kinampark.com

Carboxylic Acid Reactivity in Amide and Ester Bond Formation

The terminal carboxylic acid (-COOH) group of this compound provides a second site for conjugation, typically with primary amines to form stable amide bonds. This reaction does not proceed spontaneously and requires the activation of the carboxyl group to make it susceptible to nucleophilic attack by an amine.

The most common method for activating carboxylic acids for amine coupling is through the use of carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). EDC is a "zero-length" crosslinker, meaning no part of it remains in the final bond. thermofisher.com The mechanism involves several steps:

Activation: EDC reacts with the carboxyl group to form a highly reactive and unstable O-acylisourea intermediate. This step is most efficient in acidic conditions (pH 4.5-6.0). thermofisher.com

Instability of Intermediate: The O-acylisourea intermediate is susceptible to rapid hydrolysis in aqueous solution, which regenerates the original carboxylic acid. It can also rearrange to a stable N-acylurea byproduct, which is unreactive toward amines. electrochemsci.org

NHS Stabilization: To improve efficiency and overcome the instability of the intermediate, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is added to the reaction. thermofisher.comresearchgate.net NHS rapidly reacts with the O-acylisourea intermediate to form a semi-stable NHS ester. This conversion "traps" the activated carboxyl group in a more stable, amine-reactive form. thermofisher.comelectrochemsci.org

Amine Coupling: The resulting NHS ester readily reacts with a primary amine (R-NH2) at physiological to slightly basic pH (7.0-8.0) to form a stable amide bond, with NHS being released as a soluble byproduct. thermofisher.com

This two-step approach, first activating with EDC/NHS and then reacting with the amine, allows for greater control and significantly higher coupling efficiencies compared to using EDC alone. thermofisher.com

Table 2: Two-Step EDC/NHS Coupling Protocol

| Step | Reagents | Optimal pH | Purpose |

| 1. Activation | This compound + EDC + NHS | 4.5 - 6.0 | To convert the carboxylic acid into a more stable, amine-reactive NHS ester. thermofisher.com |

| 2. Conjugation | Amine-containing molecule | 7.0 - 8.0 | Nucleophilic attack by the primary amine on the NHS ester to form a stable amide bond. thermofisher.com |

N-Hydroxysuccinimide (NHS) esters represent one of the most versatile and widely utilized classes of activated esters for amide bond formation. amerigoscientific.com While they can be formed in situ using EDC as described above, molecules like this compound can also be pre-activated, purified, and stored as their NHS ester derivatives (Mal-PEG6-NHS).

The use of pre-activated NHS esters offers several advantages:

Stability: NHS esters are sufficiently stable to be isolated, purified, and stored, unlike the highly transient O-acylisourea intermediate. researchgate.net

Efficiency: The reaction of an NHS ester with a primary amine is typically rapid and high-yielding under mild aqueous conditions. glenresearch.com

Simplified Purification: The N-hydroxysuccinimide byproduct released during the coupling reaction is water-soluble and easily removed during purification. researchgate.net

Selectivity: NHS esters show high selectivity for reacting with primary aliphatic amines over other nucleophiles like hydroxyl or sulfhydryl groups, especially under controlled pH. glenresearch.com

The reaction mechanism involves the nucleophilic attack of the primary amine on the carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating the stable NHS leaving group and forming the final amide linkage. glenresearch.com

Comparison of Reaction Efficiencies for Different Coupling Reagents

The carboxylic acid moiety of this compound requires activation to facilitate efficient coupling with primary amines to form a stable amide bond. This is typically achieved using coupling reagents, which convert the carboxylic acid into a more reactive intermediate. The efficiency of this amide bond formation is highly dependent on the choice of coupling reagent. These reagents are generally categorized into carbodiimides, phosphonium salts, and aminium/uronium salts.

Carbodiimides , such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are commonly used. EDC is particularly favored in aqueous media due to the water solubility of its urea byproduct. However, these reagents can be associated with side reactions, including the formation of N-acylurea byproducts and racemization of chiral centers.

Phosphonium salts , like (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), and Uronium/Aminium salts , such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), generally exhibit higher efficiency and faster reaction kinetics with fewer side reactions compared to carbodiimides. creativepegworks.compurepeg.com Reagents like HATU and its oxyma-based counterpart COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are often considered the most powerful coupling agents due to the formation of highly reactive OAt and Oxyma esters, respectively. precisepeg.combiochempeg.com

The general order of reactivity for the active esters generated by these reagents is: OAt (from HATU) > Oxyma Pure (from COMU) > O-6-ClBt > OBt (from HBTU, PyBOP). purepeg.com Phosphonium reagents are often preferred for their cleaner reaction profiles, as uronium reagents can cause guanidinylation of the N-terminal amino group, a side reaction that terminates the chain. purepeg.com

| Coupling Reagent Class | Examples | Relative Efficiency | Key Characteristics |

|---|---|---|---|

| Carbodiimides | EDC, DCC | Moderate | EDC is water-soluble; risk of N-acylurea formation and racemization. creativepegworks.com |

| Phosphonium Salts | PyBOP, PyAOP | High | Cleaner reactions than uronium salts; less risk of terminal capping. purepeg.com PyAOP is highly efficient. biochempeg.com |

| Uronium/Aminium Salts | HBTU, HATU, HCTU, COMU | High to Very High | Fast reaction kinetics. thermofisher.com HATU and COMU are among the most efficient reagents. axispharm.com Can cause guanidinylation side reactions if used in excess. purepeg.com |

Orthogonality and Selectivity of Maleimide and Carboxylic Acid Reactivities

The term "orthogonal" in chemistry refers to the ability to perform distinct reactions on a molecule with multiple functional groups, where each reaction proceeds with high selectivity without affecting the other groups. sigmaaldrich.comnih.gov this compound is a prime example of an orthogonal linker, possessing a maleimide group and a carboxylic acid group that exhibit highly selective reactivities under different reaction conditions.

The maleimide group reacts specifically with thiol (sulfhydryl) groups via a Michael addition reaction. This reaction is highly efficient and chemoselective within a pH range of 6.5 to 7.5. nih.gov At a neutral pH of 7.0, the reaction rate of a maleimide with a thiol is approximately 1,000 times faster than its reaction with an amine. This specificity allows for the selective conjugation of the maleimide end of the linker to cysteine residues in proteins or other thiol-containing molecules.

The carboxylic acid group , on the other hand, is typically reacted with primary amines. This reaction requires activation, often by converting the carboxyl group into an N-hydroxysuccinimide (NHS) ester or by using the coupling reagents discussed previously. The optimal pH for the reaction of NHS esters with primary amines is generally between 7.2 and 8.5. nih.gov Below this range, the amine is protonated and less nucleophilic, while above this range, the hydrolysis of the NHS ester becomes a significant competing reaction. nih.gov

This differential pH dependence is the key to the orthogonality of this compound. A two-step conjugation can be performed by first reacting the maleimide with a thiol-containing molecule at pH ~7.0. Subsequently, the pH can be raised to ~8.0, and a coupling reagent can be introduced to react the carboxylic acid with an amine-containing molecule. This controlled, sequential approach ensures the formation of well-defined bioconjugates.

Stability and Degradation Pathways of this compound and its Conjugates under Varied Conditions

Hydrolytic Stability of the Maleimide Ring and Thiol-Maleimide Adduct

The stability of both the unreacted maleimide ring and the resulting thiol-maleimide adduct (a thiosuccinimide) is a critical factor in bioconjugation.

Maleimide Ring Stability: The maleimide ring itself is susceptible to hydrolysis, particularly under basic conditions. The rate of this ring-opening hydrolysis is proportional to the hydroxide ion concentration at pH values between 7 and 9. N-substituents with electron-withdrawing properties can increase the rate of hydrolysis. For many common N-alkyl maleimides, hydrolysis is relatively slow at neutral pH, but it becomes more significant as the pH rises above 7.5. nih.gov

Thiol-Maleimide Adduct Stability: After conjugation with a thiol, a thiosuccinimide ring is formed. This adduct can also undergo hydrolysis, where the succinimide ring opens to form a succinamic acid thioether. This ring-opened product is significantly more stable and is resistant to retro-Michael reactions. The rate of this stabilizing hydrolysis is also pH-dependent and is accelerated by electron-withdrawing N-substituents on the original maleimide. For typical N-alkyl thiosuccinimides, the hydrolysis half-life at pH 7.4 can be around 27 hours, whereas for N-aryl variants, it can be as short as 1.5 hours.

| Compound | Condition | Observed Half-Life (t½) | Reference |

|---|---|---|---|

| N-phenyl maleimide (unconjugated) | pH 7.4 | ~55 minutes | |

| N-fluorophenyl maleimide (unconjugated) | pH 7.4 | ~28 minutes | |

| N-alkyl thiosuccinimide conjugate | pH 7.4, 37°C | 27 hours | |

| N-aryl thiosuccinimide conjugate | pH 7.4, 37°C | 1.5 hours | |

| N-fluorophenyl thiosuccinimide conjugate | pH 7.4, 37°C | 0.7 hours |

Oxidative Degradation Mechanisms of the Polyethylene (B3416737) Glycol Chain

The polyethylene glycol (PEG) chain, while generally considered biocompatible and stable, can undergo oxidative degradation. This process is typically initiated by reactive oxygen species (ROS) and proceeds via a radical chain reaction mechanism.

The initial step involves the abstraction of a hydrogen atom from the PEG backbone by a radical, forming a carbon-centered radical on the polymer chain. In the presence of molecular oxygen, this radical rapidly forms a peroxy radical. This peroxy radical can then abstract a hydrogen from a neighboring molecule, creating a hydroperoxide and propagating the radical chain reaction.

The decomposition of these hydroperoxide intermediates leads to scission of the C-C or C-O bonds in the polymer backbone. This chain cleavage results in the formation of lower molecular weight degradation products. Key products identified from the oxidative degradation of PEG include formaldehyde, formic esters, and compounds with terminal carboxylate groups. The presence of transition metals can catalyze this oxidative degradation process.

Investigation of Retro-Michael Addition and Exchange Reactions in Thiol-Maleimide Conjugates

A significant concern regarding the stability of thiol-maleimide conjugates is the reversibility of the Michael addition reaction. The resulting thiosuccinimide linkage can undergo a retro-Michael reaction, reverting to the original thiol and maleimide. This instability can lead to the deconjugation of a payload from its target molecule.

In biological environments rich in thiols, such as glutathione (GSH), this reversibility can lead to thiol exchange reactions. The maleimide released via the retro-Michael pathway can be trapped by another available thiol, resulting in the transfer of the payload to a non-target molecule. The rate of these exchange reactions is dependent on the nature of the thiol and the N-substituent of the maleimide.

Studies have quantified the half-lives of conversion for various maleimide-thiol adducts in the presence of glutathione. For conjugates of N-ethyl maleimide with thiols of varying pKa, half-lives ranged from 3.1 to 258 hours. A lower pH tends to retard the kinetics of the retro-Michael and exchange reactions. As mentioned previously, the hydrolytic ring-opening of the thiosuccinimide adduct effectively prevents these undesirable retro-Michael and exchange reactions, leading to a much more stable conjugate.

| Maleimide-Thiol Adduct | Condition | Half-life of Conversion | Reference |

|---|---|---|---|

| N-ethyl maleimide-4-mercaptophenylacetic acid (MPA, pKa 6.6) | Incubated with glutathione | ~18 hours | |

| N-phenyl maleimide-MPA | Incubated with glutathione | ~3.1 hours | |

| N-ethyl maleimide-N-acetyl-l-cysteine (NAC, pKa 9.5) | Incubated with glutathione | ~258 hours |

Impact of PEG6 Chain Length and Flexibility on Functional Group Accessibility and Reaction Outcomes

The polyethylene glycol spacer in this compound serves not just as a linker but also as a modulator of the molecule's physicochemical properties and reactivity. The specific length of six ethylene (B1197577) glycol units imparts a unique balance of characteristics.

A PEG6 chain is sufficiently long to extend the terminal maleimide and carboxyl groups away from a conjugated biomolecule, thereby minimizing steric hindrance that could otherwise impede their reaction with binding partners. This spacing is crucial for ensuring that the reactive ends are accessible.

However, the PEG6 chain is also relatively short. While longer PEG chains (e.g., PEG45) are often used to significantly improve the solubility and circulation half-life of conjugates, they can also introduce excessive flexibility. This high degree of conformational freedom in very long linkers can sometimes lead to the reactive end of the linker folding back and being masked by the parent molecule, potentially reducing reaction efficiency. The shorter PEG6 chain offers a more constrained flexibility, which can be advantageous in maintaining the accessibility of the functional groups.

Strategies for Derivatization and Advanced Bioconjugation Utilizing Mal Peg6 Ch2cooh

Site-Specific Protein and Peptide Functionalization via Cysteine Residues

The precise modification of proteins and peptides is crucial for developing advanced therapeutics, diagnostics, and research tools. Mal-PEG6-CH2COOH is particularly valuable for achieving site-specific functionalization, primarily by exploiting the reactivity of cysteine residues.

Selective Thiol-Maleimide Conjugation for Constructing Advanced Bio-conjugates

The maleimide (B117702) group in this compound undergoes a Michael addition reaction with free thiol groups, forming a stable thioether bond creativepegworks.combroadpharm.comnih.govbroadpharm.comnih.govnih.govresearchgate.netwindows.net. This reaction is highly specific for thiols and proceeds efficiently under mild, near-neutral to slightly alkaline conditions (typically pH 5.5-7.5) creativepegworks.comnih.govbroadpharm.comnih.govwindows.net. The resulting thioether linkage is generally stable, although some studies note potential for retro-Michael reactions under specific conditions creativepegworks.comfrontiersin.org.

This selective conjugation allows for the precise attachment of PEG chains to proteins or peptides that possess accessible cysteine residues, either naturally occurring or introduced via site-directed mutagenesis nih.govfrontiersin.orgnih.gov. This process, known as PEGylation, can significantly enhance the solubility, stability, and circulation half-life of therapeutic proteins, while simultaneously reducing their immunogenicity and proteolytic degradation nih.govfrontiersin.orgnih.govnih.gov. For instance, engineered cysteine residues have been utilized to site-specifically PEGylate proteins like Granulocyte Colony-Stimulating Factor (G-CSF) and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), resulting in prolonged biological activity and improved pharmacokinetic profiles frontiersin.orgnih.gov. L-asparaginase has also been successfully crosslinked using PEG-maleimide chemistry on introduced cysteine residues, yielding stable conjugates nih.gov.

Table 1: Thiol-Maleimide Conjugation Characteristics

| Feature | Description | References |

| Reaction Type | Michael addition of thiol to maleimide double bond | creativepegworks.combroadpharm.comnih.govbroadpharm.comnih.govnih.govresearchgate.netwindows.net |

| Bond Formed | Stable thioether linkage | creativepegworks.combroadpharm.comnih.govbroadpharm.comnih.govnih.govresearchgate.netwindows.netfrontiersin.org |

| Specificity | High selectivity for free thiols (cysteine residues) | nih.govbroadpharm.comnih.govnih.govresearchgate.netwindows.netfrontiersin.orgfrontiersin.orgnih.govaxispharm.com |

| Optimal pH | 5.5-7.5 | broadpharm.comwindows.net |

| Common Buffer | Phosphate-buffered saline (PBS) at pH 7.0-7.4 | broadpharm.comnih.gov |

| Reaction Time | 2-4 hours at room temperature or overnight at 4°C | broadpharm.com |

| Reagent Excess | 10-20 fold molar excess of PEG-maleimide over thiol-containing material | broadpharm.com |

| Potential Issue | Retro-Michael reaction (deconjugation) can occur, though thioether is generally stable creativepegworks.comfrontiersin.org | creativepegworks.comfrontiersin.org |

Multi-site Labeling Strategies for Complex Protein Assemblies

The heterobifunctional nature of this compound enables sophisticated multi-site labeling strategies, either by attaching multiple linkers to a single biomolecule or by functionalizing different components within a complex assembly.

When a protein or peptide possesses multiple accessible cysteine residues, this compound can be used to attach multiple PEG chains, potentially further enhancing its solubility and pharmacokinetic properties. While much research focuses on homogeneous mono-PEGylation for therapeutic consistency nih.govnih.gov, the principle of multi-site attachment is applicable where multiple reactive thiols are available.

Furthermore, the presence of the carboxylic acid group on the opposite end of the PEG chain allows for sequential conjugation. After the maleimide end has reacted with a target biomolecule (e.g., a protein via cysteine), the carboxylic acid can be activated and coupled to another molecule, such as a drug, a targeting ligand, or another protein. This capability is instrumental in constructing complex bioconjugates, such as antibody-drug conjugates (ADCs) or multivalent protein assemblies, where precise spatial arrangement and functionalization are critical broadpharm.comcreativepegworks.componsure.combiochempeg.comnanosoftpolymers.comaxispharm.combiochempeg.com. For example, this compound can be used to functionalize one component of a protein complex, and its carboxylic acid terminus can then serve as an anchor point for immobilizing the complex onto a surface or linking it to another biomolecule.

Surface Functionalization of Biomaterials and Nanoparticles with this compound

This compound is widely employed to modify the surfaces of various materials, including inorganic nanoparticles, polymeric nanoparticles, and planar substrates, to impart specific functionalities and improve biocompatibility.

Covalent Attachment to Inorganic Nanostructures (e.g., Gold Nanoparticles, Quantum Dots)

Inorganic nanoparticles, such as gold nanoparticles (AuNPs) and quantum dots (QDs), are extensively utilized in biomedical imaging, diagnostics, and targeted drug delivery. This compound can be covalently attached to these nanostructures to enhance their stability, solubility, and to provide reactive handles for further functionalization.

Gold Nanoparticles (AuNPs): AuNPs can be functionalized using this compound in several ways. The maleimide end can directly conjugate to AuNPs pre-functionalized with thiol-containing ligands through a strong gold-thiol interaction, presenting the maleimide group outwards for subsequent reactions researchgate.netwilhelm-lab.com. Alternatively, the carboxylic acid end of this compound can be activated (e.g., using EDC/NHS chemistry) and covalently attached to amine-functionalized AuNPs mdpi.comsigmaaldrich.com. This strategy allows for the creation of PEGylated AuNP surfaces that are resistant to non-specific protein adsorption and can be further modified via the exposed maleimide group. For instance, AuNPs functionalized with PEG-maleimide have been used to attach thiol-containing biomolecules wilhelm-lab.com.

Quantum Dots (QDs): QDs are luminescent semiconductor nanocrystals whose surface chemistry can be modified to achieve targeted delivery and improved imaging. This compound can be conjugated to QDs that are terminated with amine or thiol groups. For amine-terminated QDs, the carboxylic acid end of this compound can be activated and coupled via amide bond formation, leaving the maleimide group available for subsequent conjugation with thiol-containing targeting ligands, such as peptides or antibodies mdpi.comthno.org. Conversely, if QDs are functionalized with thiols, the maleimide end of this compound can react to attach the PEG linker, with the carboxylic acid end available for further modification thno.org. This approach is critical for developing targeted QD probes for cellular imaging and diagnostics mdpi.comthno.org.

Table 2: this compound Applications in Nanoparticle Functionalization

| Nanoparticle Type | Attachment Strategy | Purpose | References |

| Gold Nanoparticles (AuNPs) | Via Maleimide End: Conjugation to thiol-modified AuNPs. Via Carboxylic Acid End: Activation and conjugation to amine-modified AuNPs. | Creating maleimide-functionalized surfaces for further conjugation; enhancing stability and solubility; reducing non-specific adsorption. | researchgate.netwilhelm-lab.comsigmaaldrich.com |

| Quantum Dots (QDs) | Via Maleimide End: Conjugation to thiol-modified QDs. Via Carboxylic Acid End: Activation and conjugation to amine-modified QDs. | Conjugation of targeting ligands (e.g., aptamers, antibodies); improving solubility and stability; enabling targeted delivery and imaging. | mdpi.comthno.org |

PEGylation of Polymeric Nanoparticles for Tuned Surface Properties

Polymeric nanoparticles are synthesized using various methods, often involving block copolymers containing PEG. This compound can be incorporated into the synthesis of these nanoparticles or covalently attached to their pre-formed surfaces. The PEGylation process using this compound imparts several beneficial properties:

Stealth Effect: The PEG corona sterically shields the nanoparticle surface, reducing recognition by the immune system and minimizing opsonization (protein adsorption), thereby increasing circulation time in the bloodstream creativepegworks.comnih.govtstu.ru.

Surface Functionalization: The reactive maleimide or carboxylic acid end of the linker can be utilized for attaching specific targeting ligands, drugs, or other functional molecules, allowing for tailored surface properties and targeted delivery axispharm.componsure.combiochempeg.comnanosoftpolymers.comaxispharm.combiochempeg.compolysciences.comresearchgate.net.

For example, poly(lactide-co-glycolide)-block-polyethylene glycol-maleimide (PLGA-PEG-maleimide) nanoparticles have demonstrated mucoadhesive properties, suggesting that the maleimide end can be presented outwards for interaction or further conjugation researchgate.net.

Modification of Planar Substrates and Medical Device Surfaces

This compound is also employed to modify planar substrates and the surfaces of medical devices, such as biosensors, implants, and cell culture dishes. Covalent immobilization of this compound onto these surfaces creates a PEGylated layer that confers non-fouling characteristics creativepegworks.com. This reduces the non-specific adsorption of proteins and cells, which is critical for preventing biofouling, reducing inflammatory responses, and improving the performance and longevity of medical devices creativepegworks.comnanbiosis.espolysciences.com.

The attachment can be achieved by activating the carboxylic acid group to covalently link to amine- or hydroxyl-functionalized surfaces. Alternatively, if the surface is modified to present thiol groups, the maleimide end can be directly conjugated. A notable application involves the modification of thermoplastic polyurethane (TPU) surfaces with PEG-maleimide, followed by a click reaction with an antimicrobial protein to prevent bacterial biofilm formation on implants nanbiosis.es. This demonstrates the utility of presenting the maleimide group outwards for subsequent bio-orthogonal reactions.

Compound List

this compound

Maleimide-PEG-Acid

Mal-PEG-COOH

Maleimide-PEG-Acetic Acid

Certolizumab

Pegfilgrastim

Human G-CSF

Human GM-CSF

L-asparaginase

Hemoglobin Alpha Subunit

Gold Nanoparticles (AuNPs)

Quantum Dots (QDs)

PLGA-PEG-maleimide

TPU (Thermoplastic Polyurethane)

HD5 protein

SM(PEG)6

Analytical and Spectroscopic Characterization of Mal Peg6 Ch2cooh and Its Conjugates

Chromatographic Techniques for Purity Assessment and Separation of Mal-PEG6-CH2COOH

Chromatographic methods are fundamental in assessing the purity of this compound and for the separation and analysis of its conjugates. These techniques separate molecules based on their physicochemical properties, allowing for the identification and quantification of the target compound and any impurities.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of this compound. Reversed-phase HPLC (RP-HPLC) is particularly effective, separating compounds based on their hydrophobicity. For this compound, a C18 column is commonly employed with a gradient elution using a mobile phase system consisting of an aqueous component (often with an acid modifier like trifluoroacetic acid) and an organic component such as acetonitrile.

Multi-wavelength detection, typically using a photodiode array (PDA) detector, enhances the analytical power of HPLC. This allows for the monitoring of elution profiles at several wavelengths simultaneously, which aids in the identification of impurities that may have different chromophores than the parent molecule. For instance, the maleimide (B117702) group has a characteristic UV absorbance that can be selectively monitored. A highly selective and sensitive HPLC method has been developed for the characterization of multi-arm PEG-maleimide, which can be adapted for this compound. nih.gov

Table 1: Illustrative HPLC Method Parameters for this compound Purity Analysis

| Parameter | Value |

|---|---|

| Column | C18, 4.6 x 150 mm, 3.5 µm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 300 nm |

| Injection Volume | 10 µL |

Size Exclusion Chromatography (SEC) is an indispensable tool for the analysis of PEGylated conjugates. This technique separates molecules based on their hydrodynamic volume in solution. SEC is crucial for confirming the successful conjugation of this compound to a biomolecule, as the resulting conjugate will have a larger size and thus a shorter retention time compared to the unconjugated biomolecule.

The choice of mobile phase is critical to prevent non-specific interactions between the analyte and the stationary phase. Typically, an aqueous buffer containing salts is used to minimize these interactions. The inclusion of organic modifiers like isopropanol can also be beneficial. malvernpanalytical.com SEC can effectively separate mono-PEGylated from poly-PEGylated proteins and from the unconjugated protein and free PEG. tosohbioscience.com

Table 2: Typical SEC Conditions for the Analysis of a Protein-PEG Conjugate

| Parameter | Value |

|---|---|

| Column | TSKgel G3000SWxl, 7.8 x 300 mm |

| Mobile Phase | 100 mM Sodium Phosphate, 300 mM NaCl, pH 6.8 |

| Flow Rate | 0.5 mL/min |

| Detection | UV at 280 nm |

| Injection Volume | 20 µL |

During the synthesis of this compound, various organic solvents may be used. It is imperative to ensure that these residual solvents are removed to levels below those specified by regulatory guidelines such as the International Council for Harmonisation (ICH) Q3C. ich.orgich.orgtga.gov.au Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for the identification and quantification of volatile residual solvents.

In a typical headspace GC-MS analysis, the sample is heated in a sealed vial, and the volatile solvents in the headspace are injected into the GC. The components are separated based on their boiling points and interaction with the GC column, and then detected by a mass spectrometer, which provides definitive identification.

Table 3: Common Residual Solvents in Peptide and PEG Synthesis and their ICH Q3C Limits

| Solvent | Class | Concentration Limit (ppm) |

|---|---|---|

| Dichloromethane | 2 | 600 |

| Acetonitrile | 2 | 410 |

| N,N-Dimethylformamide (DMF) | 2 | 880 |

| Tetrahydrofuran (THF) | 2 | 720 |

| Ethyl Acetate | 3 | 5000 |

Spectroscopic Methods for Structural Elucidation and Reaction Monitoring

Spectroscopic techniques provide detailed information about the molecular structure of this compound and are invaluable for confirming its identity and for monitoring the progress of conjugation reactions.

¹H NMR is particularly useful for end-group analysis. The protons of the maleimide group, the ethylene (B1197577) glycol repeating units of the PEG chain, and the methylene group adjacent to the carboxylic acid all have characteristic chemical shifts. The integration of these signals can be used to confirm the degree of functionalization. scribd.com For instance, the vinylic protons of the maleimide ring typically appear around 6.7 ppm. rsc.org

¹³C NMR provides information about the carbon skeleton of the molecule. The carbonyl carbons of the maleimide and the carboxylic acid, as well as the carbons of the PEG backbone, will have distinct chemical shifts. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to further confirm the connectivity of the atoms within the molecule.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Key Moieties in this compound

| Functional Group | Moiety | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Maleimide | -CH=CH- | ~6.7 | ~134 |

| Maleimide | -C=O | - | ~170 |

| PEG | -O-CH₂-CH₂-O- | ~3.6 | ~70 |

| Carboxylic Acid | -CH₂-COOH | ~3.7 | ~40 |

Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that are highly effective for identifying the functional groups present in a molecule.

In the FTIR spectrum of this compound, characteristic absorption bands for the maleimide, PEG, and carboxylic acid moieties would be expected. For example, the C=O stretching vibrations of the maleimide and carboxylic acid groups will appear in the region of 1700-1780 cm⁻¹. The C-O-C stretching of the PEG backbone will give a strong absorption around 1100 cm⁻¹. The disappearance of the maleimide C=C bond can be monitored by the decrease in the intensity of its characteristic band, which is sensitive to the unsaturation. nih.gov

Raman spectroscopy is particularly sensitive to non-polar bonds and can provide complementary information. The C=C stretching of the maleimide ring and the C-C stretching of the polymer backbone can be readily observed. The C=O stretching of the carboxylic acid is also Raman active. ias.ac.inrsc.org

Table 5: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | FTIR (cm⁻¹) | Raman (cm⁻¹) |

|---|---|---|---|

| Maleimide | C=O stretch | ~1700, ~1770 | ~1700, ~1770 |

| Maleimide | C=C stretch | ~1600 | ~1600 |

| PEG | C-O-C stretch | ~1100 | ~1100 |

| Carboxylic Acid | C=O stretch | ~1710 (dimer), ~1760 (monomer) libretexts.org | ~1650 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Maleimide Concentration Determination and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy is a versatile analytical technique for the quantification of maleimide-containing compounds like this compound and for monitoring its conjugation reactions in real-time. The maleimide group possesses a chromophore—a conjugated system involving the carbon-carbon double bond and the two adjacent carbonyl groups—that absorbs light in the UV range.

The concentration of a this compound solution can be determined directly by measuring its absorbance at approximately 302 nm and applying the Beer-Lambert Law. acs.org However, this direct measurement method has limitations. The molar extinction coefficient (ε) of the maleimide group at this wavelength is relatively low, reported to be 620 M⁻¹cm⁻¹, which results in low sensitivity. acs.orgresearchgate.net Furthermore, this assay can be complicated by the presence of other molecules, such as proteins, which have strong absorbance near the same wavelength (e.g., at 280 nm). acs.org

A more common and sensitive application of UV-Vis spectroscopy is to monitor the progress of the conjugation reaction between the maleimide group of this compound and a thiol (sulfhydryl) group from another molecule, such as a cysteine residue in a peptide or protein. researchgate.net This reaction, a Michael-type addition, results in the formation of a stable thioether bond. The reaction consumes the double bond within the maleimide ring, leading to a corresponding decrease in absorbance at ~300 nm. researchgate.netresearchgate.net By tracking this decrease over time, one can determine the reaction kinetics and endpoint. researchgate.net It is important to note that hydrolysis of the maleimide ring, which can occur at neutral or alkaline pH, also leads to a loss of absorbance at this wavelength and must be considered as a potential competing reaction. researchgate.net

To overcome the sensitivity issues of direct measurement, indirect colorimetric assays are often employed. researchgate.net One such method involves reacting the maleimide sample with a known excess of a thiol-containing compound, like glutathione (GSH) or L-cysteine. acs.orgwilhelm-lab.com After the reaction is complete, the amount of unreacted thiol is quantified using a highly colored reagent such as 5,5′-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) or 4,4'-dithiodipyridine (4,4'-DTDP). acs.orgresearchgate.net For instance, the reaction of a thiol with DTNB releases the 2-nitro-5-thiobenzoic acid (TNB) anion, which has a strong absorbance at 412 nm with a high molar extinction coefficient of 14,150 M⁻¹cm⁻¹. researchgate.net The amount of maleimide is then calculated by subtracting the amount of unreacted thiol from the initial amount added. acs.org

| Analyte/Reaction | λmax (nm) | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Application |

|---|---|---|---|

| Maleimide Group | ~302 | 620 | Direct quantification of this compound; reaction monitoring (disappearance of signal). acs.orgresearchgate.net |

| Thiol + DTNB (Ellman's Reagent) | 412 | 14,150 | Indirect quantification via measurement of unreacted thiols. researchgate.net |

| Thiol + 4,4'-DTDP | ~324 | 19,800 | Indirect quantification via measurement of unreacted thiols. acs.orgresearchgate.net |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Adduct Analysis

Mass spectrometry is an indispensable tool for the structural characterization of this compound and its conjugates. It provides precise mass information that confirms the identity and purity of the PEG linker and verifies the successful formation of bioconjugates.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Polar Molecules

Electrospray ionization mass spectrometry (ESI-MS) is particularly well-suited for the analysis of polar, and often non-volatile, molecules like this compound. semanticscholar.org As a soft ionization technique, it typically generates intact molecular ions with minimal fragmentation, making it ideal for accurate molecular weight determination. researchgate.net For a discrete (monodisperse) PEG compound like this compound, ESI-MS can resolve the monoisotopic mass, allowing for confirmation of its elemental composition. researchgate.net The analysis is often coupled with liquid chromatography (LC-MS), which separates the compound from impurities before it enters the mass spectrometer, providing data on both purity and identity. longdom.orgrsc.org

ESI-MS is also highly effective for analyzing adducts. When this compound is reacted with a thiol-containing molecule (e.g., a peptide), ESI-MS can confirm the successful conjugation by detecting the mass of the new, larger molecule. wilhelm-lab.com The observed mass will correspond to the sum of the mass of the this compound linker and the mass of the thiol-containing molecule, minus the mass of any lost atoms (which is zero in a Michael addition). This allows for unambiguous verification of covalent bond formation. Because ESI often produces multiply charged ions, especially for larger molecules, the resulting spectra can sometimes be complex, but deconvolution algorithms can process this data to yield the zero-charge mass of the analyte. wiley.comnih.gov

| Compound | Theoretical Monoisotopic Mass (Da) | Observed Ion (Example) | Application |

|---|---|---|---|

| This compound | 435.1533 | 436.1606 [M+H]⁺ | Purity assessment and identity confirmation of the starting linker. |

| Cysteine Peptide (Example: GGC) | 265.0740 | 266.0813 [M+H]⁺ | Mass confirmation of the conjugation partner. |

| This compound-S-Peptide Conjugate | 700.2273 | 701.2346 [M+H]⁺ | Confirmation of successful covalent conjugation (adduct analysis). |

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) for Polymer Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for the analysis of synthetic polymers and bioconjugates. mdpi.com It is often preferred over ESI-MS for polymer analysis because it predominantly produces singly charged ions ([M+H]⁺ or [M+Na]⁺), which simplifies the resulting mass spectrum. nih.gov This is particularly advantageous when analyzing polydisperse PEG samples, though this compound is a discrete compound.

For conjugates of this compound with larger biomolecules like peptides or proteins, MALDI-TOF MS provides excellent data on the molecular weight of the resulting product. researchgate.netwiley.com The spectrum will show a clear mass shift from the unconjugated biomolecule to the PEGylated adduct. researchgate.net This allows for the determination of the degree of PEGylation—that is, how many PEG linkers have attached to the biomolecule. wiley.com The technique is also useful for assessing the purity of the final conjugate, as it can detect unreacted starting materials or side products. researchgate.net The choice of matrix and cationizing agent is critical for obtaining high-quality MALDI-TOF spectra of PEGylated compounds. chemrxiv.org For example, α-cyano-4-hydroxycinnamic acid (CHCA) is a common matrix, and the addition of salts like sodium trifluoroacetate can promote the formation of sodiated adducts, which are often easier to detect. chemrxiv.org

Rheological Characterization of this compound-Based Hydrogels and Viscous Solutions

Rheology is the study of the flow and deformation of matter, and it provides critical information about the mechanical properties of materials like hydrogels and viscous solutions formed using this compound. When this compound is used as a crosslinker with a multi-arm thiol-containing polymer (e.g., a 4-arm PEG-thiol), it can form a hydrogel network through the thiol-maleimide Michael addition reaction. wiley.comchemrxiv.org

The viscoelastic properties of these hydrogels are typically characterized using a rheometer, primarily through small-amplitude oscillatory shear tests. wiley.com In these experiments, a small, oscillating strain is applied to the sample, and the resulting stress is measured. This allows for the determination of two key parameters: the storage modulus (G') and the loss modulus (G'').

Storage Modulus (G') : Represents the elastic (solid-like) component of the material. It measures the energy stored and released per cycle of deformation. For a well-formed hydrogel, G' is high, indicating its ability to store energy and resist deformation. wiley.com

Loss Modulus (G'') : Represents the viscous (liquid-like) component. It measures the energy dissipated as heat per cycle.

For a covalently crosslinked hydrogel, the storage modulus is significantly greater than the loss modulus (G' >> G''), and both moduli are often independent of the frequency of oscillation over a wide range. wiley.com This behavior is the hallmark of a stable, elastic gel network. The gelation process itself can be monitored in situ with a rheometer by tracking G' and G'' over time. The "gel point," where the solution transitions from a liquid to a solid-like gel, is often identified as the crossover point where G' becomes larger than G''. acs.orgresearchgate.net

The final mechanical properties of the hydrogel can be tailored by adjusting formulation parameters such as the polymer concentration, the molecular weight of the PEG precursors, and the stoichiometry of reactive groups. researchgate.netchemrxiv.org Higher polymer concentrations generally lead to a denser network and a higher G', resulting in a stiffer gel. wiley.com

| Parameter | Description | Typical Value for PEG-Maleimide Hydrogel | Significance |

|---|---|---|---|

| Storage Modulus (G') | Measure of the elastic (solid-like) response. | 1 kPa - 10 kPa | Indicates gel stiffness and structural integrity. acs.orgwiley.com |

| Loss Modulus (G'') | Measure of the viscous (liquid-like) response. | Significantly < G' | Low value confirms a predominantly elastic network. wiley.com |

| Tan Delta (G''/G') | Ratio of viscous to elastic moduli. | << 1 | Indicates the degree of elasticity; a lower value means a more solid-like material. |

| Gel Point | Time at which G' > G''. | 1 - 10 minutes | Characterizes the speed of the crosslinking reaction. acs.org |

Microscopic Techniques for Morphological Analysis of this compound-Modified Nanostructures

Microscopic techniques are essential for visualizing the morphology of nanomaterials and confirming the effects of surface modification with linkers like this compound.

Transmission Electron Microscopy (TEM)

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that provides detailed information about the size, shape, and dispersion of nanostructures. acs.org When nanoparticles (e.g., gold, iron oxide, or polymeric nanoparticles) are functionalized with this compound, TEM is used to verify that the core morphology of the nanoparticles is preserved and to assess the consequences of the surface coating. researchgate.netwiley.com

TEM images can provide several key pieces of information:

Core Size and Shape : TEM directly visualizes the electron-dense core of the nanoparticles, allowing for precise measurement of their dimensions and characterization of their shape (e.g., spherical, rod-like). researchgate.net Statistical analysis of multiple images provides a size distribution histogram for the nanoparticle population. researchgate.net

Dispersion and Aggregation : A primary goal of PEGylation is to improve the stability and dispersibility of nanoparticles in aqueous media. TEM analysis can visually confirm this by showing well-separated, individual particles. researchgate.netresearchgate.net Conversely, images of aggregated or clustered particles would indicate incomplete or ineffective surface modification.

Visualization of the PEG Layer : Directly imaging the relatively low-density PEG layer on a high-density nanoparticle core can be challenging. However, under certain conditions, particularly with the use of negative staining agents that create contrast around the particle, the PEG shell can sometimes be visualized as a faint halo or a region of lower electron density surrounding the core. researchgate.net An indirect confirmation of the PEG layer's presence is often made by comparing the core diameter from TEM with the larger hydrodynamic diameter measured by Dynamic Light Scattering (DLS).

| Parameter | Method of Analysis | Example Finding (Hypothetical Gold Nanoparticles) | Interpretation |

|---|---|---|---|

| Core Diameter | Direct measurement from TEM micrographs. | 15.2 ± 1.5 nm | Confirms the size and monodispersity of the inorganic core. researchgate.net |

| Morphology | Visual inspection of particle shape. | Spherical | Characterizes the fundamental shape of the nanostructure. researchgate.net |

| Dispersion State | Observation of inter-particle spacing. | Well-dispersed, no aggregation | Indicates successful surface functionalization leading to colloidal stability. researchgate.net |

| PEG Shell Thickness | Indirectly estimated (DLS Hydrodynamic Diameter - TEM Core Diameter). | ~5-7 nm | Provides evidence of the presence and thickness of the grafted PEG layer. |

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a high-resolution imaging technique used to analyze the surface topography and composition of a sample. In the context of this compound conjugates, SEM is instrumental in visualizing the morphological changes on a material's surface following the conjugation process. The technique operates by scanning a focused beam of electrons over a sample, which interacts with the atoms in the material, producing various signals that contain information about the surface's topography and composition.

Detailed Research Findings:

Researchers utilizing SEM to characterize PEGylated nanoparticles have demonstrated its utility in confirming the successful coating of surfaces. For example, studies on various nanoparticle systems have shown that PEGylation leads to the formation of a distinct layer on the particle surface, which can be visualized with high-resolution SEM. mdpi.com The images produced can distinguish between uncoated and PEG-coated particles, with the latter often exhibiting a smoother and more uniform surface morphology. mdpi.com

In a hypothetical analysis of a this compound conjugate with a model protein immobilized on a solid support, SEM could be employed to assess the distribution and density of the protein conjugate on the surface. The resulting micrographs would provide qualitative and semi-quantitative information about the success of the immobilization strategy.

Below is a representative data table summarizing typical morphological observations that could be obtained from SEM analysis of this compound functionalized gold nanoparticles (AuNPs).

| Sample Description | Magnification | Key SEM Observations | Inferred Properties |

| Unmodified AuNPs | 50,000x | Spherical morphology with a rough surface texture. | Baseline characteristics of the core nanoparticle. |

| This compound-AuNPs | 50,000x | Spherical morphology with a smoother, more uniform surface. A slight increase in particle diameter is noted. | Successful conjugation of the PEG linker, forming a coating on the nanoparticle surface. |

| Protein-Conjugated this compound-AuNPs | 50,000x | Increased particle size and evidence of a less defined surface, suggesting the presence of a biomolecular layer. | Successful immobilization of the protein onto the PEGylated nanoparticle. |

This table is illustrative and presents expected outcomes based on established research on similar PEGylated systems.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a powerful scanning probe microscopy technique that provides ultra-high-resolution, three-dimensional images of a sample's surface. Unlike electron microscopy, AFM does not require a vacuum and can be performed in ambient or liquid environments, making it particularly well-suited for the characterization of biological samples and biomaterials in their native state. mdpi.com In the analysis of this compound and its conjugates, AFM offers nanoscale insights into surface topography, roughness, and the conformational characteristics of the PEG chains.

The operating principle of AFM involves scanning a sharp tip, located at the end of a flexible cantilever, across the sample surface. As the tip interacts with the surface, forces such as van der Waals, electrostatic, and steric forces cause the cantilever to deflect. This deflection is monitored by a laser beam and a photodiode, which is then used to generate a topographical map of the surface.

For surfaces functionalized with this compound, AFM can be used to visualize the distribution and conformation of the PEG chains. nih.gov When a biomolecule, such as a protein or peptide, is conjugated to the terminal carboxyl group of the linker, AFM can be used to image the resulting bioconjugate, providing information on its size, shape, and orientation on the surface. nih.govresearchgate.net

Detailed Research Findings:

Studies employing AFM to investigate PEGylated surfaces have successfully visualized the "brush-like" structures formed by dense layers of PEG chains. nih.gov These studies have demonstrated that the length and grafting density of the PEG chains significantly influence the surface topography and its interaction with the surrounding environment. For instance, a densely packed layer of this compound on a mica substrate would be expected to exhibit a relatively smooth and uniform surface in an AFM scan.

Furthermore, AFM can be operated in different modes to probe the nanomechanical properties of the surface, such as adhesion and elasticity. The presence of the hydrated PEG layer in a this compound functionalized surface would lead to a characteristic force-distance curve, revealing a soft and repulsive surface due to the steric hindrance provided by the PEG chains.

Below is an illustrative data table summarizing typical topographical and nanomechanical data that could be obtained from an AFM analysis of a silicon wafer surface before and after modification with this compound and a subsequent protein conjugate.

| Sample Description | Imaging Mode | Average Roughness (Ra) | Adhesion Force (nN) | Key AFM Observations |

| Bare Silicon Wafer | Tapping Mode | 0.2 nm | 5.2 | Atomically smooth surface with some particulate contaminants. |

| This compound Modified Wafer | Tapping Mode | 0.8 nm | 1.5 | Increased surface roughness with a uniform, fine-grained texture, indicative of a self-assembled monolayer. Reduced adhesion due to the hydrophilic and repulsive nature of the PEG layer. |

| Protein-Conjugated this compound Wafer | Tapping Mode | 2.5 nm | 3.8 | Further increase in surface roughness with distinct globular features corresponding to individual protein molecules. Adhesion force is altered by the properties of the conjugated protein. |

This table is illustrative and presents expected outcomes based on established research on similar PEGylated and bioconjugated surfaces.

Computational and Theoretical Studies on Mal Peg6 Ch2cooh

Quantum Chemical Calculations of Maleimide (B117702) and Carboxylic Acid Reactivity Profiles

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of the functional groups in Mal-PEG6-CH2COOH. These methods provide detailed information on reaction mechanisms, transition states, and the intrinsic properties that govern chemical reactions.

The primary reaction of the maleimide group is the Michael addition with a thiol (e.g., from a cysteine residue in a protein). bachem.comaxispharm.com Quantum chemical calculations can map out the entire reaction energy profile for this process. rsc.orgacs.org

The reaction typically proceeds through one of several mechanisms depending on the conditions, such as the presence of a base or the nature of the solvent. rsc.orgcolab.ws Computational studies have elucidated these pathways:

Base-Catalyzed Stepwise Mechanism: A base deprotonates the thiol to form a highly nucleophilic thiolate anion. The thiolate then attacks one of the carbons of the maleimide double bond, forming a carbanion intermediate. This is followed by protonation of the carbanion to yield the final thioether product. Calculations focus on determining the activation energy for the initial nucleophilic attack, which is often the rate-limiting step. acs.org

Nucleophile-Initiated Mechanism: In some cases, a nucleophilic initiator (like a phosphine) can attack the maleimide, which then facilitates the reaction with the thiol. rsc.org

Concerted Mechanism: The thiol addition and proton transfer occur simultaneously in a single transition state. acs.org

DFT calculations can locate the geometry of the transition state(s) and intermediates along the reaction coordinate and calculate their corresponding energies. This allows for the determination of the activation energy barrier (ΔG‡), which is directly related to the reaction rate. For the reaction of a thiol with a maleimide, these calculations consistently show a highly favorable reaction with a relatively low activation barrier, confirming its utility as a "click" reaction. rsc.orgcolab.ws

For the carboxylic acid group, calculations can predict the pKa and the reaction pathways for its conversion to an activated ester (e.g., an NHS ester), a common step for conjugation to amine groups.

Beyond reaction pathways, quantum chemical calculations provide insights into the electronic properties that govern reactivity.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. For the thiol-maleimide reaction, the interaction is primarily between the HOMO of the thiolate and the LUMO of the maleimide. The energy gap between these orbitals (HOMO-LUMO gap) is an indicator of reactivity; a smaller gap generally implies a more facile reaction. The LUMO of the maleimide is localized on the C=C double bond, confirming this as the site of nucleophilic attack.

Electrostatic Potential (ESP) Maps: These maps visualize the charge distribution on the molecule. For maleimide, a significant positive potential is found around the double-bond carbons, indicating their electrophilic nature and susceptibility to attack by nucleophiles like thiolates. The carboxylic acid group shows a high negative potential around the carbonyl oxygen and a positive potential on the acidic proton.

Reactivity Descriptors: Concepts from Conceptual DFT, such as chemical potential, hardness, and the Fukui function, can be used to quantify and predict the most reactive sites on the molecule. The Fukui function, for instance, can identify the specific atoms most susceptible to nucleophilic or electrophilic attack.

Table 2: Calculated Reactivity Parameters for Maleimide and Carboxylic Acid Moieties

| Functional Group | Parameter | Typical Calculated Value/Insight | Significance |

|---|---|---|---|

| Maleimide | LUMO Energy | Low | Indicates high electrophilicity and reactivity towards nucleophiles. |

| ESP at C=C | Positive | Confirms the carbons of the double bond are the sites for nucleophilic attack. | |

| Activation Energy (ΔG‡) for Thiol Addition | Low | Predicts a rapid reaction rate, consistent with "click" chemistry. rsc.orgacs.org | |

| Carboxylic Acid | Acidity (pKa) | Calculated via thermodynamic cycles | Predicts the ionization state at a given pH. |

| ESP on -OH proton | Highly Positive | Indicates the acidic nature of the proton. |

Docking and Binding Affinity Predictions for this compound Conjugates with Target Molecules

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). researchgate.netsciepub.com When this compound is part of a larger conjugate (e.g., a PROTAC or a targeted drug), docking can help predict how the entire construct interacts with its protein target(s).

The presence of the flexible PEG6 linker presents a significant challenge for docking algorithms. mdpi.com Standard docking protocols are often optimized for small, relatively rigid molecules. To address the flexibility of the linker, several strategies can be employed:

Ensemble Docking: The receptor is represented by an ensemble of different conformations, often derived from MD simulations, to account for protein flexibility. nih.gov

Flexible Ligand Docking: The algorithm allows for torsional freedom in the linker, systematically exploring different conformations of the PEG chain within the binding site.

Fragment-Based Docking: The conjugate is broken into fragments (e.g., the warhead, the linker, the E3 ligase binder for a PROTAC), which are docked independently and then reassembled.